Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone
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Overview
Description
Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a piperidine ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with piperidine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the synthesis . Additionally, purification steps such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine and piperidine derivatives, such as:
- Morpholine
- Piperidine
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
Uniqueness
Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone is unique due to the combination of its structural features, including the morpholine and piperidine rings, and the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H23F3N2O3 |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
morpholin-4-yl-[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C14H23F3N2O3/c1-13(21,14(15,16)17)10-18-4-2-3-11(9-18)12(20)19-5-7-22-8-6-19/h11,21H,2-10H2,1H3 |
InChI Key |
CZVCXBVJQVOHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC(C1)C(=O)N2CCOCC2)(C(F)(F)F)O |
Origin of Product |
United States |
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